molecular formula C8H8N4O2 B14843787 6-(2-Aminoethyl)-4-nitropyridine-2-carbonitrile

6-(2-Aminoethyl)-4-nitropyridine-2-carbonitrile

Cat. No.: B14843787
M. Wt: 192.17 g/mol
InChI Key: VJCOCSHYWOVMNE-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-4-nitropyridine-2-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an aminoethyl group, a nitro group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-4-nitropyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the nitration of a pyridine derivative followed by the introduction of the aminoethyl and carbonitrile groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-4-nitropyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-(2-Aminoethyl)-4-aminopyridine-2-carbonitrile, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

6-(2-Aminoethyl)-4-nitropyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-4-nitropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the nitro and carbonitrile groups can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Aminoethyl)-4-aminopyridine-2-carbonitrile: Similar structure but with an amino group instead of a nitro group.

    6-(2-Aminoethyl)-4-methylpyridine-2-carbonitrile: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

6-(2-Aminoethyl)-4-nitropyridine-2-carbonitrile is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of compounds with specific chemical and biological activities.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

6-(2-aminoethyl)-4-nitropyridine-2-carbonitrile

InChI

InChI=1S/C8H8N4O2/c9-2-1-6-3-8(12(13)14)4-7(5-10)11-6/h3-4H,1-2,9H2

InChI Key

VJCOCSHYWOVMNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)C#N)[N+](=O)[O-]

Origin of Product

United States

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